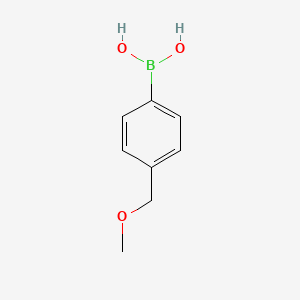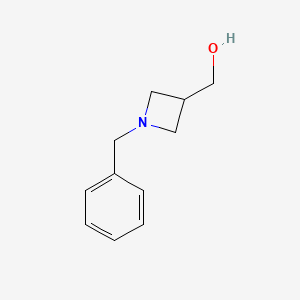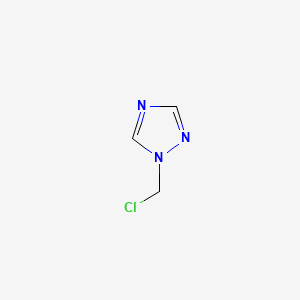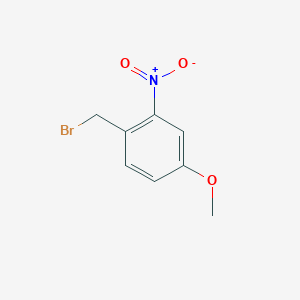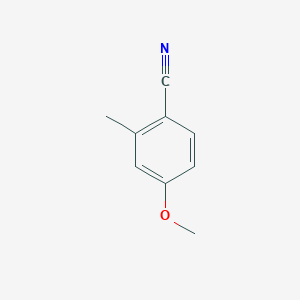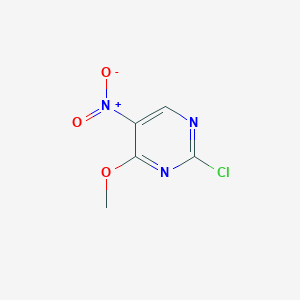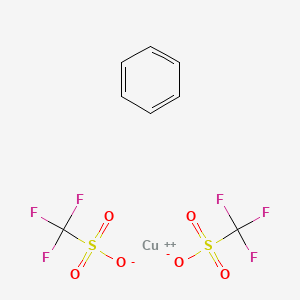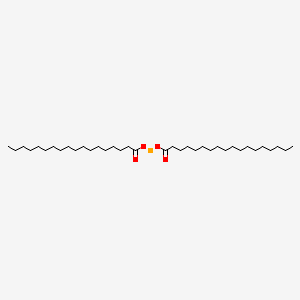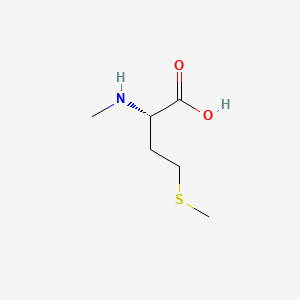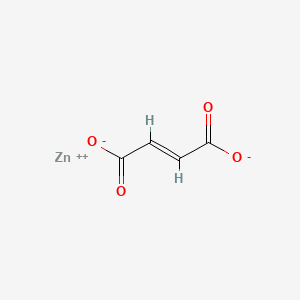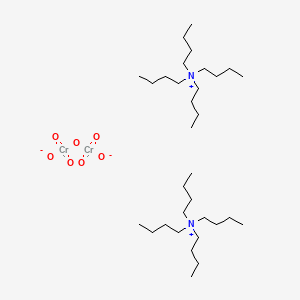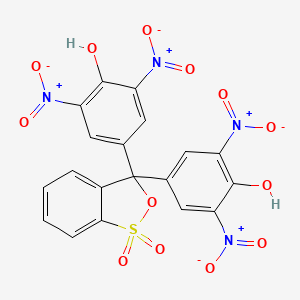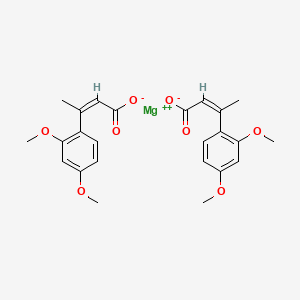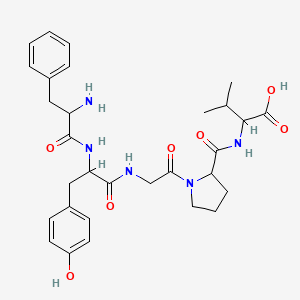
H-Phe-tyr-gly-pro-val-OH
Vue d'ensemble
Description
“H-Phe-tyr-gly-pro-val-OH” is a peptide with the molecular formula C30H39N5O7 and a molecular weight of 581.66 . It is used for research and development purposes .
Synthesis Analysis
Peptide synthesis often involves the Edman degradation method, which cleaves one amino acid at a time from an end of the peptide chain . The terminal amino acid is then separated and identified, and the cleavage reactions are repeated on the chain-shortened peptide until the entire peptide sequence is known .
Chemical Reactions Analysis
The chemical reactions involving peptides often depend on the specific peptide sequence. The Edman degradation method is commonly used for peptide sequencing .
Physical And Chemical Properties Analysis
The physical and chemical properties of “H-Phe-tyr-gly-pro-val-OH” include a molecular formula of C30H39N5O7 and a molecular weight of 581.66 .
Applications De Recherche Scientifique
Hydrogen Bonding Involving Aromatic Amino Acids
Research has demonstrated the importance of hydrogen bonds involving aromatic amino acids like phenylalanine (Phe) and tyrosine (Tyr). These bonds are crucial in protein structure and function, with various types of hydrogen bonds exhibiting different strengths and contributions to protein stability. This is particularly relevant in understanding the interactions within peptides like H-Phe-Tyr-Gly-Pro-Val-OH (Scheiner, Kar, & Pattanayak, 2002).
Phenylalanine in Environmental and Health Studies
Phenylalanine has been utilized in studies examining environmental and health impacts. For instance, its role in monitoring hydroxyl radical formation in pyrite-induced reactions has implications for understanding environmental pollution and remediation strategies (Fisher, Schoonen, & Brownawell, 2012).
Influence on Cellular Functions
Peptides containing Tyr and Phe have been shown to impact cellular functions significantly. For example, research on sea urchin spermatozoa demonstrated that certain peptides, including Tyr analogues, can stimulate respiratory activity and net H+ efflux, indicating a regulatory role in cell respiration (Repaske & Garbers, 1983).
Role in Xenobiotic Metabolism
Human cytosolic beta-glucosidase, which plays a role in xenobiotic metabolism, shows specificity towards substrates like flavonoid glucosides. This specificity is influenced by residues like Phe, indicating its importance in metabolic pathways and drug metabolism (Berrin et al., 2003).
Peptide Conformational Dynamics
Studies have explored the conformational dynamics of peptides like H-Tyr-Gly-Gly-Phe-Met-OH, providing insights into the interactions between peptide side chains and the main backbone. This is crucial in understanding peptide behavior in various physiological and pharmacological contexts (Bleich et al., 1976).
Corrosion Inhibition Studies
Amino acids like Tyr have been studied for their potential in inhibiting corrosion, particularly in environments like O2-saturated H2SO4 solutions. This research has implications for material science and engineering applications (Amin, Amin, Khaled, & Khaled, 2010).
Hydroxyl Radical Chemistry
The hydroxyl radical, which can be formed by amino acids like Tyr and Phe, plays a critical role in various environmental and biological systems. Understanding its chemistry is vital for assessing environmental risks and developing remediation strategies (Gligorovski, Strekowski, Barbati, & Vione, 2015).
Radiation Chemistry of Polypeptides
Research into the radiation chemistry of polypeptides, including those containing amino acids like Phe and Tyr, provides insights into how radiation affects molecular structure. This is significant in areas like radiation therapy and material science (Hill et al., 1981).
Safety And Hazards
Safety data sheets suggest that if “H-Phe-tyr-gly-pro-val-OH” is inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If it contacts the skin, contaminated clothing should be removed immediately, and the area should be washed off with soap and plenty of water .
Orientations Futures
Peptides derived from dietary proteins have been reported to display significant antioxidant activity, which may exert notably beneficial effects in promoting human health and in food processing . Therefore, future research could focus on exploring the potential health benefits and applications of “H-Phe-tyr-gly-pro-val-OH”.
Propriétés
IUPAC Name |
2-[[1-[2-[[2-[(2-amino-3-phenylpropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H39N5O7/c1-18(2)26(30(41)42)34-29(40)24-9-6-14-35(24)25(37)17-32-28(39)23(16-20-10-12-21(36)13-11-20)33-27(38)22(31)15-19-7-4-3-5-8-19/h3-5,7-8,10-13,18,22-24,26,36H,6,9,14-17,31H2,1-2H3,(H,32,39)(H,33,38)(H,34,40)(H,41,42) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJAFJCRCGVXXTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H39N5O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40411474 | |
| Record name | Phenylalanyltyrosylglycylprolylvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40411474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
581.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Phe-tyr-gly-pro-val-OH | |
CAS RN |
85679-70-5 | |
| Record name | Phenylalanyltyrosylglycylprolylvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40411474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(3-Methylbenzo[b]thiophen-2-yl)-1H-tetrazole](/img/structure/B1588028.png)
